2,5-Dioxooxolan-3-YL acetate

Description

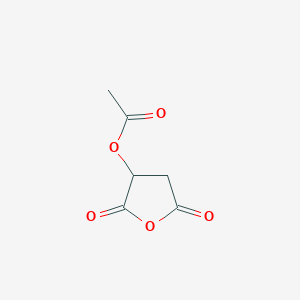

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxooxolan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337171 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24766-96-9 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dioxooxolan 3 Yl Acetate and Its Derivatives

Classical and Contemporary Synthetic Routes to 2,5-Dioxooxolan-3-YL Acetate (B1210297)

The construction of the 2,5-dioxooxolan-3-yl acetate framework involves two key transformations: the formation of the succinic anhydride (B1165640) ring and the introduction of the acetate functionality. These processes are often accomplished in a concerted manner, particularly when starting from readily available chiral precursors.

Anhydride Ring Formation Strategies

The formation of a cyclic anhydride, such as the oxolane-2,5-dione ring system in the target molecule, is classically achieved through the dehydration of a corresponding dicarboxylic acid. orgsyn.orgresearchgate.netresearchgate.net This intramolecular dehydration can be promoted by heating or by using a dehydrating agent. orgsyn.orgresearchgate.net For dicarboxylic acids where a five or six-membered ring can be formed, this process is generally facile. researchgate.net Common dehydrating agents include acetyl chloride and phosphoryl chloride. rhhz.net Industrially, catalytic hydrogenation of maleic anhydride is a common method for producing succinic anhydride. rhhz.net

In the context of this compound, the starting material is typically a substituted succinic acid, such as malic acid or tartaric acid. The dehydration of these hydroxy-substituted dicarboxylic acids leads to the formation of the anhydride ring. For instance, heating a dicarboxylic acid can lead to the formation of a cyclic anhydride through the loss of a water molecule. researchgate.net More sophisticated methods involve the use of dialkyl dicarbonates in the presence of a mild Lewis acid catalyst like MgCl₂, which allows for the rapid and high-yield synthesis of cyclic anhydrides under mild conditions. scribd.com

Introduction of Acetate Functionalities

The introduction of acetate groups onto the oxolane ring is a crucial step in the synthesis of the target compound. This is typically achieved through an acylation reaction. When the precursor already contains hydroxyl groups, such as in tartaric acid or malic acid, acylation and anhydride formation can occur concurrently. The use of acetic anhydride as a reagent serves the dual purpose of acetylating the hydroxyl groups and acting as a dehydrating agent to form the anhydride ring. acs.org

In a typical procedure, the hydroxy-dicarboxylic acid is treated with an excess of acetic anhydride, often in the presence of a catalyst. youtube.com This reaction proceeds via a nucleophilic acyl substitution mechanism. nih.gov For example, the synthesis of (+)-diacetyl-L-tartaric anhydride involves the reaction of L-tartaric acid with acetic anhydride. nih.gov The hydroxyl groups of the tartaric acid attack the carbonyl carbons of the acetic anhydride, leading to the formation of acetyl esters and the release of acetic acid. The dicarboxylic acid is then dehydrated to form the cyclic anhydride.

Stereoselective Synthesis of Enantiopure this compound Isomers

The presence of stereocenters in this compound makes its stereoselective synthesis a key focus. Enantiomerically pure forms of this compound are valuable as chiral synthons.

Asymmetric Transformations and Catalytic Approaches

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral succinic anhydrides and their derivatives. rsc.orgnih.gov One common strategy is the desymmetrization of meso cyclic anhydrides. This involves the enantioselective opening of a symmetrical anhydride with a nucleophile, catalyzed by a chiral catalyst, to produce a chiral monoester or other derivative. scribd.commdpi.com Modified cinchona alkaloids have been shown to be effective catalysts for the kinetic resolution of racemic monosubstituted succinic anhydrides. researchgate.net

Another approach is the asymmetric hydrogenation of maleic anhydrides. Chiral rhodium catalysts, in conjunction with chiral bisphosphine-thiourea ligands, have been successfully employed for the asymmetric reduction of maleic anhydrides to chiral succinic anhydrides with high yields and enantioselectivities. ucd.ie Palladium-catalyzed asymmetric arylation of succinic anhydrides using chiral ligands has also been reported. nih.gov These methods, while not always directly applied to this compound, demonstrate the potential of catalytic asymmetric methods for accessing chiral succinic anhydride derivatives.

Derivatization from Chiral Precursors (e.g., Tartaric Acid Derivatives)

A highly effective and common method for obtaining enantiopure this compound isomers is through the derivatization of naturally occurring chiral precursors, with tartaric acid being a prime example. acs.orgresearchgate.netscispace.com Both L-(+)-tartaric acid and D-(-)-tartaric acid are readily available and provide a straightforward entry to the corresponding chiral diacetylated anhydrides.

The synthesis of (+)-diacetyl-L-tartaric anhydride from L-tartaric acid is a well-established procedure. nih.gov The reaction is typically carried out by treating L-tartaric acid with acetic anhydride. acs.org A catalyst, such as sulfuric acid or phosphoric acid, is often employed to facilitate the reaction. orgsyn.org The reaction of L-tartaric acid with acetic anhydride results in the formation of (+)-diacetyl-L-tartaric anhydride, which has the IUPAC name [(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate. Similarly, using D-tartaric acid yields the corresponding (3S,4S) enantiomer. orgsyn.org This method is advantageous as the stereochemistry of the final product is directly inherited from the chiral starting material.

A detailed synthetic procedure for diacetyl-d-tartaric anhydride involves reacting anhydrous, powdered d-tartaric acid with acetic anhydride in the presence of concentrated sulfuric acid. The mixture is heated under reflux, and upon cooling, the product crystallizes. The crude product is then washed and dried to yield the diacetyl-d-tartaric anhydride. orgsyn.org

Process Optimization and Scale-Up Considerations in Academic Synthesis

While many synthetic procedures are developed on a small laboratory scale, considerations for process optimization and scale-up are important for practical applications. In an academic setting, this often involves improving yields, simplifying purification, and ensuring the safety and reproducibility of the synthesis.

For the synthesis of diacetyl-L-tartaric anhydride, several optimization strategies have been reported. One key aspect is the choice of catalyst. While sulfuric acid is effective, a patent describes the use of concentrated phosphoric acid as a catalyst, which is reported to make the reaction more moderate and easier to control, with fewer side reactions and a better product color. The use of a chlorinating agent in conjunction with an acid chloride or anhydride has also been shown to reduce the required equivalents of the acylating agent. acs.org

Purification of the product is another critical step. Recrystallization is a common method for purifying diacetyl-L-tartaric anhydride. Optimization of the crystallization solvent can significantly impact purity and yield. For instance, recrystallization from acetonitrile (B52724) at low temperatures has been shown to provide high purity. nih.gov However, the stability of the product is a concern, as it can decompose upon attempts to recrystallize and is sensitive to moisture. orgsyn.org Therefore, proper handling and storage are crucial.

When considering scale-up, factors such as reaction vessel size, heat transfer, and the handling of potentially vigorous reactions become more pronounced. For the synthesis of diacetyl-d-tartaric anhydride, the use of a large flask with two reflux condensers is advised due to the potentially vigorous nature of the initial reaction. orgsyn.org For industrial-scale production, a patent suggests a process involving the continuous feeding of reactants into a jacketed stainless steel reactor with mechanical stirring and temperature control.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dioxooxolan 3 Yl Acetate

Ring-Opening Reactions of the Oxolane-2,5-dione Core

The oxolane-2,5-dione ring is an activated derivative of a dicarboxylic acid, making it a prime target for nucleophilic attack. This reactivity drives various ring-opening transformations.

Nucleophilic Acyl Substitution Reactions (e.g., with Amines)

The reaction of 2,5-dioxooxolan-3-yl acetate (B1210297) with nucleophiles like primary amines proceeds via a nucleophilic acyl substitution mechanism. acs.orgwikipedia.orgwikipedia.org The amine preferentially attacks one of the carbonyl carbons of the anhydride (B1165640) ring. This attack forms a tetrahedral intermediate which subsequently collapses, breaking the acyl-oxygen bond and opening the ring to form a new amide bond while retaining the second carbonyl as a carboxylic acid. wikipedia.orgwikipedia.org

Detailed research has shown that reacting (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate with various primary amines in tetrahydrofuran (B95107) (THF) at room temperature results in the formation of 2,3-bis(acetyloxy)-3-(alkylcarbamoyl)propanoic acids. researchgate.net This reaction demonstrates the chemoselective attack of the amine on the anhydride ring without affecting the acetate group. The process is highly efficient, as illustrated in the following table summarizing the reaction with different amines.

Table 1: Ring-Opening of (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate with Primary Amines researchgate.net

| Amine Reactant | Resulting Product | Yield | Melting Point (°C) |

|---|---|---|---|

| Octylamine | 2,3-bis(Acetyloxy)-3-(octylcarbamoyl)propanoic acid | 65% | 110–112 |

| Dodecylamine | 2,3-bis(Acetyloxy)-3-(dodecylcarbamoyl)propanoic acid | 68% | 118–120 |

| Hexadecylamine | 2,3-bis(Acetyloxy)-3-(hexadecylcarbamoyl)propanoic acid | 62% | 124–126 |

| Octadecylamine | 2,3-bis(Acetyloxy)-3-(octadecylcarbamoyl)propanoic acid | 60% | 127–129 |

The mechanism involves the nucleophilic amine attacking a carbonyl carbon, leading to a ring-opened amido-acid product. acs.orgresearchgate.net Computational studies on the aminolysis of succinic anhydride with methylamine (B109427) suggest that the reaction can proceed through either a concerted mechanism or a stepwise addition/elimination pathway, with the former having a lower activation energy in non-catalyzed scenarios. acs.org

Hydrolytic Cleavage Mechanisms

Succinic anhydrides readily undergo hydrolysis to yield the corresponding dicarboxylic acid, in this case, 2-acetoxysuccinic acid. wikipedia.org The reaction proceeds by the nucleophilic attack of water on one of the anhydride's carbonyl carbons. wikipedia.orgacs.org This process can be catalyzed by both acids and bases.

Under neutral or acidic conditions, a water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group open the ring. wikipedia.org Base-catalyzed hydrolysis is generally faster, as the hydroxide (B78521) ion is a more potent nucleophile than a neutral water molecule. wikipedia.org Furthermore, fluoride (B91410) ions have been shown to act as effective nucleophilic catalysts for the hydrolysis of succinic anhydride. acs.org The hydrolysis of alkenylsuccinic anhydrides, related compounds, can be achieved with hot water, dilute sodium hydroxide, or even steam, underscoring the high reactivity of the anhydride ring towards cleavage. rsc.orgwikipedia.org

Transformations of the Acetate Moiety

The acetate group on 2,5-dioxooxolan-3-yl acetate can be selectively modified or removed, often after the ring has been opened.

Selective Deacetylation Strategies

Selective removal of the acetyl group is a crucial transformation. In the context of ceramide-like compounds derived from the aminolysis of this compound, a subsequent cyclization to a pyrrolidine-2,5-dione derivative occurs. The two acetate groups on this new structure can be removed. A reported strategy for the deacetylation of the resulting 4-(acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetates involves treatment with acetyl chloride in ethanol (B145695) at 0 °C, followed by stirring at room temperature. researchgate.net This process yields the fully deacetylated 3,4-dihydroxy-1-alkyl-pyrrolidine-2,5-dione products. researchgate.net

Other deacetylation strategies from related chemistries could also be applicable. For instance, acidic conditions, such as using a mixture of aqueous HCl, acetone, and methanol (B129727) at reflux, have been used for the selective removal of acetyl groups in complex molecules like flavonoids. evitachem.com Enzymatic methods also offer a high degree of selectivity for deacetylation.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be applied to the acetate group of this compound or its derivatives. The process is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed mechanism : The reaction begins with the protonation of the acetate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original acetyl group's alcohol (ethanol, if it were an ethyl acetate) is eliminated, and deprotonation of the new ester yields the final product. masterorganicchemistry.com

Base-catalyzed mechanism : A strong base, typically the alkoxide of the desired alcohol, deprotonates the alcohol to make it a more powerful nucleophile. This nucleophile then attacks the carbonyl carbon of the acetate ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxide leaving group. masterorganicchemistry.com

In the synthesis of valuable biofuels like acetins, the transesterification of glycerol (B35011) with ethyl acetate is performed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. chemdiv.com Such methodologies could be adapted to transform the acetate moiety of this compound into other ester groups.

Stereochemical Control and Regioselectivity in Chemical Transformations

The presence of a chiral center at the C3 position and two distinct but chemically similar carbonyl groups in the anhydride ring makes stereochemical control and regioselectivity critical aspects of the reactivity of this compound.

Research has demonstrated excellent stereochemical control in the ring-opening reaction of (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate with primary amines. researchgate.net The resulting amido-acids are formed with complete retention of the original stereochemistry, yielding products with an isomer ratio (RR/RS:SR) of 100:0. researchgate.net This indicates that the nucleophilic attack and subsequent ring-opening occur without affecting the configuration of the existing stereocenters.

Regioselectivity concerns which of the two anhydride carbonyls is attacked by the nucleophile. In substituted succinic anhydrides, the attack is influenced by both electronic and steric factors. For 3-substituted anhydrides, nucleophilic attack often occurs at the C5 carbonyl, which is sterically less hindered than the C2 carbonyl adjacent to the substituent. Studies on the reaction of imines with arylthio-substituted succinic anhydrides show high diastereoselectivity, which is attributed to the preferred enolization and orientation during the reaction, highlighting the subtle electronic effects that govern regioselectivity. mdpi.comacs.org In reactions of 1,3-azadienes with succinic anhydride, the process is highly chemoselective, with the imine portion of the diene reacting preferentially with the anhydride over the alkene portion, and the reaction proceeds with high diastereoselectivity. rsc.orgnih.gov

Diastereoselective Product Formation

The stereochemistry of (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate plays a crucial role in directing the stereochemical outcome of its reactions. In reactions with primary amines, the anhydride undergoes nucleophilic ring-opening followed by cyclization to form substituted pyrrolidine-2,5-diones. Research has demonstrated that these reactions can proceed with a high degree of diastereoselectivity, preserving the original stereochemistry from the tartaric acid backbone. mdpi.comnih.gov

In a study by Mező et al. (2010), (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate was reacted with a series of long-chain primary amines. mdpi.comnih.gov The resulting products, 4-(acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetates, were formed with complete diastereoselectivity. The isomer ratio for the (R,R) product versus any potential (R,S) or (S,R) isomers was determined to be 100:0. mdpi.comnih.gov This high level of stereocontrol is attributed to the reaction mechanism, which avoids isomerization at the chiral centers. nih.gov

The table below summarizes the synthesis of various N-alkylated pyrrolidine-2,5-diones from (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate, highlighting the yields and the observed diastereoselectivity. mdpi.com

Table 1: Diastereoselective Synthesis of 4-(Acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetates

| Alkyl Substituent | Product | Yield (%) | Isomer Ratio (RR/RS:SR) |

|---|---|---|---|

| Octyl | 4-(Acetyloxy)-1-octyl-2,5-dioxopyrrolidin-3-yl acetate | 78% | 100:0 |

| Dodecyl | 4-(Acetyloxy)-1-dodecyl-2,5-dioxopyrrolidin-3-yl acetate | 85% | 100:0 |

| Hexadecyl | 4-(Acetyloxy)-1-hexadecyl-2,5-dioxopyrrolidin-3-yl acetate | 82% | 100:0 |

Data sourced from Mező et al., 2010. mdpi.com

Reaction Pathway Analysis and Intermediate Characterization

The synthesis of 4-(acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetates from (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate proceeds through a defined, multi-step pathway involving a stable, characterizable intermediate. mdpi.comnih.gov

The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride ring. This ring-opening step occurs at room temperature in a solvent such as tetrahydrofuran (THF) and results in the formation of a 2,3-bis(acetyloxy)-3-(alkylcarbamoyl)propanoic acid intermediate. mdpi.comnih.gov This intermediate is an open-chain amide-acid, which can be isolated and characterized before proceeding to the next step. The formation of this intermediate is highly efficient, with yields reported to be between 80% and 86%. mdpi.com

Characterization of these propanoic acid intermediates was performed using ¹H-NMR spectroscopy, which confirmed their structure and high isomeric purity (100:0 RR/RS:SR ratio). mdpi.com

Table 2: ¹H-NMR Characterization of 2,3-bis(Acetyloxy)-3-(octylcarbamoyl)propanoic acid Intermediate

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|

| NH | 6.35 | t, J = 6 Hz |

| CH | 5.75 | d, J = 2.4 Hz |

| CH | 5.57 | d, J = 2.4 Hz |

| CH₃-COO | 2.17 | s |

Solvent: CDCl₃. Data sourced from Mező et al., 2010. mdpi.com

The second step of the pathway is the cyclization of the propanoic acid intermediate to form the final 4-(acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetate product. This intramolecular condensation is achieved by treating the intermediate with thionyl chloride and a catalytic amount of pyridine (B92270) at elevated temperatures (70 °C). mdpi.comnih.gov The thionyl chloride activates the carboxylic acid group, facilitating the subsequent nucleophilic attack by the amide nitrogen to close the five-membered pyrrolidine-2,5-dione ring. The product is then purified, yielding the desired N-alkylated compound as a semisolid. mdpi.comnih.gov This sequential approach ensures that the reaction proceeds cleanly and with the observed high diastereoselectivity.

Applications in Chiral Chemistry and Advanced Separation Science

2,5-Dioxooxolan-3-YL Acetate (B1210297) as a Chiral Derivatizing Agent

Chiral derivatizing agents are instrumental in converting a mixture of enantiomers, which are non-superimposable mirror images of each other with identical physical properties, into diastereomers. ardena.comlibretexts.org Diastereomers possess distinct physical properties, allowing for their separation using standard chromatographic techniques. ardena.com

A racemic mixture, containing equal amounts of two enantiomers, is often produced in the chemical synthesis of chiral molecules. ardena.comlibretexts.org The separation of these mixtures, a process known as resolution, is crucial as enantiomers can exhibit different biological activities. ardena.com 2,5-Dioxooxolan-3-YL acetate, in its enantiomerically pure form, can be used as a chiral derivatizing agent to facilitate the resolution of racemic mixtures. This process, known as kinetic resolution, relies on the different reaction rates of the two enantiomers with the chiral agent, leading to an enriched sample of the less reactive enantiomer. wikipedia.org

The reaction of a racemic compound with an enantiomerically pure form of this compound can lead to the formation of diastereomeric products. These diastereomers can then be separated based on their differing physical properties, such as solubility or chromatographic retention times. ardena.com

In analytical chemistry, the ability to separate and quantify enantiomers is of paramount importance. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC), are widely employed for this purpose. researchgate.netlcms.cz The performance of these techniques often relies on the use of chiral stationary phases (CSPs) or chiral additives in the mobile phase. researchgate.netchiraltech.com

This compound can be incorporated into the structure of materials used for chiral separations. For instance, it has been used to functionalize β-cyclodextrin covalent organic frameworks (β-CD COFs), enhancing their chiral recognition capabilities. nih.govresearchgate.netacs.org These modified materials can then be used as stationary phases in capillary columns for the separation of chiral compounds like dihydropyridines and fluoroquinolones with high selectivity. nih.govresearchgate.netacs.org

Functionalization of Chiral Materials for Enhanced Recognition

The modification of existing chiral materials with specific functional groups can significantly improve their ability to distinguish between enantiomers. This functionalization can introduce new interaction sites, such as hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. phenomenex.com

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high stability, making them promising materials for separation applications. researchgate.net When chiral units like cyclodextrins are incorporated into the COF structure (CD-COFs), they can serve as effective chiral selectors. nih.govresearchgate.netacs.org

Research has demonstrated the post-modification of β-CD COFs with [(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate. nih.govresearchgate.netacs.org This modification introduces additional chiral centers and functional groups into the COF, leading to enhanced enantioselectivity for certain classes of chiral drugs. nih.govresearchgate.netacs.org The hydroxyl and amino groups present on the β-CD COFs allow for this facile functionalization. nih.govresearchgate.netacs.org

In capillary electrochromatography (CEC), the separation of enantiomers is achieved through the differential migration of analytes in an electric field, influenced by their interactions with a chiral stationary phase. The introduction of this compound into β-CD COFs creates a more complex chiral environment within the capillary column. nih.govresearchgate.netacs.org

Molecular docking simulations have been employed to understand the enhanced chiral recognition mechanism. nih.govresearchgate.netacs.org These studies suggest that the functional groups introduced by the acetate compound provide additional points of interaction with the analytes, leading to a greater difference in the binding energies between the two enantiomers and the stationary phase. nih.govresearchgate.netacs.org This results in improved separation efficiency and selectivity in the electrochromatographic system. nih.govresearchgate.netacs.org

The table below summarizes the enhanced separation performance of functionalized β-CD COFs in capillary electrochromatography.

| Analyte Class | Original β-CD COF | Functionalized β-CD COF with this compound |

| Chiral Dihydropyridines | No chiral recognition | Excellent selectivity and repeatability nih.govresearchgate.netacs.org |

| Fluoroquinolones | No chiral recognition | Excellent selectivity and repeatability nih.govresearchgate.netacs.org |

Role in the Synthesis of Optically Active Compounds for Research

Optically active compounds, which are enantiomerically pure, are essential for research in various fields, particularly in the development of new pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological effects. ardena.com

The chiral nature of this compound makes it a valuable chiral building block in the synthesis of more complex optically active molecules. Its defined stereochemistry can be transferred to the target molecule, allowing for the creation of compounds with specific three-dimensional arrangements. This is critical for producing enantiopure compounds for research and development. For example, it can serve as a starting material or a key intermediate in multi-step synthetic pathways designed to produce a single enantiomer of a desired product. alfa-chemical.com

Biomedical and Pharmacological Research Applications of 2,5 Dioxooxolan 3 Yl Acetate Derivatives

Design and Synthesis of Novel Bioactive Compounds

The structural framework of 2,5-dioxooxolan-3-yl acetate (B1210297) lends itself to modification for the development of new chemical entities. A key area of exploration has been its use as a precursor for ceramide-like molecules, leveraging its stereochemically defined diol-like subunit. nih.govresearchgate.net

Ceramides (B1148491) are essential lipids in the skin's barrier function and are also involved in cellular signaling, including apoptosis. researchgate.netmdpi.com The synthesis of stable and cost-effective ceramide analogues is of significant interest for applications such as in vitro skin models. Tartaric acid, and by extension its anhydride (B1165640) derivative (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate, provides an ideal backbone for this purpose, as its 2,3-diol subunit can mimic the hydrogen bonding capabilities of natural ceramides. nih.govresearchgate.net

A multi-step synthesis route has been developed to produce long aliphatic chain tartaric acid diamides from (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate. nih.govmdpi.com The process is initiated by reacting the starting anhydride with a long-chain amine (e.g., octylamine, dodecylamine, hexadecylamine, or octadecylamine) in a solvent like tetrahydrofuran (B95107) (THF). nih.govmdpi.com This step yields an intermediate N-alkyl-carbamoyl propanoic acid derivative. nih.gov Subsequent treatment with a reagent such as thionyl chloride induces cyclization to form a 4-(acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetate. nih.govresearchgate.net The final steps involve deacetylation to yield the target 3,4-dihydroxy-1-alkyl-pyrrolidine-2,5-dione and further reactions to produce the final tartradiamide compounds. nih.govmdpi.com

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological effects. For derivatives of 2,5-dioxooxolan-3-yl acetate, research has focused on how modifications, particularly the length of the aliphatic side chains, affect their biological properties. nih.govmdpi.com

In the synthesis of ceramide-like analogues, a series of compounds was created with varying N-alkyl chain lengths (C8, C12, C16, and C18). nih.govresearchgate.net The evaluation of the pro-apoptotic effects of these compounds provided initial SAR insights. While the primary goal was to create compounds for artificial skin membranes, the biological testing revealed that varying the chain length did not impart significant pro-apoptotic activity in the tested cell model. mdpi.com This finding itself is a key aspect of the SAR, indicating that for this specific molecular scaffold and cell type, the lipophilicity conferred by these long alkyl chains does not translate into potent apoptotic induction.

In broader medicinal chemistry, SAR studies on other heterocyclic compounds have shown that factors like the presence of electron-withdrawing groups or specific substitutions on aromatic rings can dramatically influence bioactivity, such as anticancer or antifungal effects. ddtjournal.commdpi.com For instance, studies on thiazolopyrimidine derivatives revealed that substitutions on a distal aryl ring were critical for anticancer activity. ddtjournal.com These principles highlight the types of modifications that could be explored in future designs of this compound derivatives to potentially elicit desired biological responses.

Cellular and Molecular Biological Investigations

The biological impact of newly synthesized compounds is assessed through a variety of in vitro cellular and molecular assays. These investigations aim to determine the effects of the compounds on cell viability, proliferation, and specific signaling pathways.

Given that natural ceramides are key mediators of apoptosis (programmed cell death), a primary focus for the ceramide-like analogues derived from this compound was the evaluation of their pro-apoptotic potential. researchgate.netmdpi.com

In a notable study, a series of ten long-chain tartaric acid diamides, synthesized from the initial anhydride, were investigated for their ability to induce apoptosis in primary mouse embryonic fibroblasts. mdpi.com The researchers used flow cytometry to analyze nucleosomal DNA fragmentation, a hallmark of apoptotic cell death. Cells undergoing apoptosis exhibit a subdiploid DNA content that can be quantified after staining with a DNA-intercalating dye. mdpi.com The results indicated that, at a concentration of 10⁻⁵ mol/L, none of the synthesized compounds induced a rate of apoptosis significantly different from the solvent control. mdpi.com This lack of a pro-apoptotic effect was considered advantageous for the intended application of these specific analogues in transdermal delivery systems, where cytotoxicity is undesirable. researchgate.netmdpi.com

Methodologies used to evaluate pro-apoptotic effects in other research contexts include the MTT assay to measure cell proliferation, analysis of caspase-3 activation, and Western blot analysis of key apoptotic regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). nih.govnih.govdovepress.com

Interactive Table: Research Findings on Pro-apoptotic Effects

| Compound Series | Molecular Scaffold | Cellular Model | Assay | Key Finding | Reference |

|---|---|---|---|---|---|

| Long-Chain Tartaric Acid Diamides (5a-j) | N-alkylated tartradiamides derived from (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate | Primary Mouse Embryonic Fibroblasts | Flow Cytometry (Nucleosomal DNA Fragmentation) | No significant pro-apoptotic activity observed at the tested concentration (10⁻⁵ M). | mdpi.com |

The biological activity of a compound is determined by its interaction with specific molecular pathways and targets within the cell. While the ceramide-like analogues derived from this compound were screened for general pro-apoptotic effects, the specific pathways they might influence were not deeply elucidated in the available research. mdpi.com

Preclinical Research on Derived Compounds

Preclinical research involves the in vitro and in vivo evaluation of compounds to determine their potential for further development. The studies performed on derivatives of this compound fall into the category of early-stage preclinical assessment.

The investigation into the pro-apoptotic effects of the synthesized ceramide-like analogues on fibroblast cells is a primary example of this preclinical work. mdpi.com The finding that these compounds lacked significant cytotoxicity was a crucial piece of preclinical data that supported their suitability for development in non-cytotoxic applications, such as components of a Parallel Artificial Membrane Permeability Assay (PAMPA) to model the stratum corneum. researchgate.netmdpi.com This highlights a preclinical application focused on creating new research tools rather than therapeutic agents.

While extensive preclinical anticancer studies on these specific ceramide analogues are not available, the general approach involves screening compounds against various cancer cell lines (e.g., breast, colon, lung) to determine their cytotoxic potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of cell growth). nih.gov Promising candidates from these in vitro screens may then advance to more complex studies.

Table of Mentioned Compounds

Interactive Table: Compound Names

| Compound Name | Role in Research |

|---|---|

| This compound | Core chemical structure of interest |

| (R,R)-4-(Acetyloxy)-2,5-dioxooxolan-3-yl acetate (Diacetoxysuccinic anhydride) | Starting material for synthesis of ceramide-like analogues nih.govmdpi.com |

| 2,3-bis(Acetyloxy)-3-(alkylcarbamoyl)propanoic acids | Intermediates in the synthesis pathway nih.gov |

| 4-(Acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetates | Cyclized intermediates in the synthesis pathway nih.govresearchgate.net |

| 3,4-Dihydroxy-1-alkyl-pyrrolidine-2,5-diones | Deacetylated intermediates, precursors to final products nih.govmdpi.com |

| Long-Chain Tartaric Acid Diamides | Final ceramide-like analogue products evaluated for pro-apoptotic effects researchgate.netmdpi.com |

| Ceramide | Natural lipid molecule whose properties were mimicked nih.govresearchgate.net |

| Tetrahydrofuran (THF) | Solvent used in synthesis nih.govmdpi.com |

| Thionyl chloride | Reagent used for cyclization nih.govresearchgate.net |

Computational and Theoretical Studies of 2,5 Dioxooxolan 3 Yl Acetate

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,5-Dioxooxolan-3-YL acetate (B1210297) at the electronic level. These theoretical approaches allow for the precise determination of its three-dimensional structure and the prediction of its chemical behavior.

Electronic Structure Analysis

The electronic structure of 2,5-Dioxooxolan-3-YL acetate has been elucidated using methods such as Density Functional Theory (DFT). Molecular orbital calculations, often employing basis sets like B3LYP/6-31G(d,p), are instrumental in confirming geometric parameters such as bond angles and lengths. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides a clear picture of the molecule's reactivity. The HOMO is typically localized on the oxygen atoms of the anhydride (B1165640) and acetate groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbons, highlighting their susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -8.2 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G(d,p) |

This data is representative of typical computational outputs for similar molecules and is for illustrative purposes.

Reaction Mechanism Prediction

Theoretical studies are crucial for predicting the mechanisms of reactions involving this compound. For instance, the nucleophilic acyl substitution reaction, a key transformation for this compound, can be modeled to understand the energy profile of the reaction pathway. Computational models can detail the two-step nucleophilic addition-elimination process. These calculations can identify the transition states and intermediates, providing valuable information on the reaction kinetics and thermodynamics. Such studies are essential for optimizing reaction conditions and predicting the regioselectivity of nucleophilic attack on the two distinct carbonyl groups of the anhydride ring.

Molecular Dynamics Simulations and Docking Studies

To understand the behavior of this compound in a more complex environment, particularly in biological systems, molecular dynamics (MD) simulations and docking studies are employed.

Elucidation of Chiral Recognition Mechanisms

Molecular docking simulations have been instrumental in explaining the chiral recognition capabilities of materials modified with derivatives of this compound. For example, when used to functionalize β-cyclodextrin covalent organic frameworks, the resulting material shows enhanced enantioselectivity for certain chiral drugs. Docking studies, often performed with software like AutoDock, can model the interactions between the chiral selector (the modified framework) and the enantiomers of a chiral analyte. These simulations reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the differential binding affinities of the enantiomers, thus explaining the mechanism of chiral separation. The conversion of achiral materials, such as IRMOF-3 (a type of metal-organic framework), into chiral versions using (S)-(−)-2-acetoxysuccinic anhydride is another area where molecular modeling can shed light on the induced chirality and its recognition properties.

Ligand-Receptor Interactions of Bioactive Derivatives

For bioactive derivatives of this compound, understanding their interactions with biological receptors is key to their function. Molecular docking and MD simulations are powerful tools for this purpose. These methods can predict the binding mode and affinity of a ligand within the active site of a protein. By analyzing the ligand-receptor complex, researchers can identify key amino acid residues involved in the interaction and the nature of the binding forces. This information is invaluable for the rational design of new, more potent bioactive compounds.

Table 2: Representative Docking Study Results for a Bioactive Derivative

| Parameter | Value |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | TYR-82, PHE-210, ARG-120 |

This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are also employed to predict the spectroscopic properties of this compound, which aids in its experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method, for example, can be used to accurately reproduce experimental NMR chemical shifts of reaction products derived from this compound. Furthermore, theoretical calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. By exploring the potential energy surface of the molecule, computational studies can identify various stable conformers and the energy barriers between them, providing a comprehensive understanding of its conformational landscape.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-(-)-2-Acetoxysuccinic anhydride |

| [(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate |

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. acdlabs.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). jsmcentral.org This accuracy allows for the unambiguous determination of the elemental formula of a compound. For 2,5-Dioxooxolan-3-YL acetate (B1210297), with a molecular formula of C₆H₆O₅, the calculated monoisotopic mass is 158.02152 Da. An experimental HRMS measurement confirming this mass provides strong evidence of the compound's identity.

Electron impact (EI) or other ionization methods cause the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a molecular fingerprint. acdlabs.comlibretexts.org Analysis of these fragmentation patterns provides valuable structural information. For 2,5-Dioxooxolan-3-YL acetate, characteristic fragmentation would involve the loss of neutral molecules or radicals.

Table 3: Plausible Mass Fragments for this compound

| m/z of Fragment Ion | Proposed Lost Fragment | Formula of Fragment Ion |

| 116 | Ketene (CH₂=C=O) | C₄H₄O₄⁺ |

| 99 | Acetoxy radical (•OCOCH₃) | C₄H₃O₃⁺ |

| 86 | Acetic acid (CH₃COOH) | C₄H₂O₂⁺ |

| 71 | CO₂ + Acetyl radical | C₃H₃O₂⁺ |

| 43 | C₄H₃O₅ radical | C₂H₃O⁺ (Acetyl cation) |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures containing the target compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before detection by MS. Direct analysis of succinic anhydride (B1165640) by GC-MS can be challenging due to potential adsorption onto the column. nih.gov However, for purity analysis, especially for detecting volatile impurities, GC-MS is a highly sensitive method. Derivatization of the analyte can also improve its chromatographic behavior and prevent on-column issues. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of this compound, as it separates compounds in the liquid phase, avoiding the need for high volatility and thermal stability. sfu.ca This technique is ideal for monitoring reaction progress, identifying byproducts, and quantifying the compound in complex matrices. The use of soft ionization techniques like electrospray ionization (ESI) typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), preserving the molecular weight information while minimizing fragmentation. rsc.org

Chromatographic Methods for Isomer Separation and Quantification

Chromatography is the primary method for separating components of a mixture for subsequent quantification. researchgate.net Given that this compound possesses a chiral center, methods capable of separating its enantiomers ((R) and (S) forms) are particularly important. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for chiral separations. chromatographyonline.com To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a wide range of chiral molecules. researchgate.nethplc.eu The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com

The choice of mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) is optimized to achieve the best resolution between the enantiomeric peaks. chromatographyonline.com Once separation is achieved, the area under each peak in the chromatogram is directly proportional to the concentration of that enantiomer. This allows for the precise quantification of each isomer and the determination of enantiomeric excess (ee), a critical measure of purity for chiral compounds. jsmcentral.org

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers. gcms.czwisc.edu Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which is typically created by a chiral stationary phase (CSP). wisc.edunih.gov

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioseparation of non-volatile compounds. The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energies and stabilities. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and frequently used for a broad range of chiral separations. nih.gov

In the case of this compound, also known as (R)-(+)-2-Acetoxysuccinic anhydride, chiral HPLC has been successfully employed to determine its enantiomeric purity. Research findings have demonstrated the effective resolution of its enantiomers, achieving a high degree of enantiomeric excess (ee). A purity of 99.5% was determined by HPLC, with an enantiomeric excess of 99.2% being confirmed using a chiral OD-H column.

Table 1: Exemplary Chiral HPLC Parameters for this compound Analysis

| Parameter | Condition | Citation |

|---|---|---|

| Stationary Phase | Chiral OD-H Column (Cellulose tris(3,5-dimethylphenylcarbamate)) | |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) | |

| Reported Purity | 99.5% |

| Reported Enantiomeric Excess (ee) | 99.2% | |

Gas Chromatography (GC)

Chiral Gas Chromatography is a highly selective analytical tool for the separation of volatile and thermally stable chiral compounds. nih.govchromatographyonline.com The technique utilizes capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. nih.govchromatographyonline.com The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer of an analyte may fit better than the other, enabling separation based on differences in inclusion complex formation. sigmaaldrich.comchromatographyonline.com

While specific chiral GC methods for this compound are not extensively detailed in the reviewed literature, the compound's structure is amenable to this technique. A hypothetical method would involve a high-resolution capillary column with a cyclodextrin-based CSP. The selection of the specific cyclodextrin (B1172386) derivative and the temperature program would be critical for achieving optimal resolution of the enantiomers. nih.govchromatographyonline.com

Table 2: Representative Chiral GC Parameters for Analysis of Chiral Esters

| Parameter | Condition | Citation |

|---|---|---|

| Stationary Phase | CP Chirasil-DEX CB (Modified β-cyclodextrin) | nih.gov |

| Carrier Gas | Hydrogen or Helium | wisc.edunih.gov |

| Injector Temperature | 230-250 °C | wisc.edunih.gov |

| Detector Temperature | 250 °C | nih.gov |

| Oven Program | Temperature ramp (e.g., 40°C ramped to 200°C) | wisc.edu |

Preparative Chromatography for Compound Isolation

Preparative chromatography is a purification technique used to isolate a specific compound from a mixture in sufficient quantities for further applications, such as structural elucidation or use as a reactant in synthesis. nih.gov Unlike analytical chromatography, which focuses on identification and quantification, the primary goal of preparative chromatography is to obtain a high yield of a purified product. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a common and effective method for purifying compounds like this compound on a larger scale. nih.govgoogle.com The principles are similar to analytical HPLC, but the instrumentation is adapted for larger volumes and sample loads. This typically involves columns with a larger internal diameter (e.g., >10.0 mm) and packed with larger particle-size stationary phases (e.g., 5-10 µm) to accommodate higher flow rates and prevent excessive backpressure. nih.gov

The process involves dissolving the crude product mixture in a suitable solvent and injecting it onto the preparative column. nih.gov The mobile phase carries the mixture through the column, and as the components separate, fractions of the eluent are collected over time. These fractions are then analyzed using an analytical method (like the chiral HPLC method described previously) to identify those containing the desired compound at the required purity level. nih.gov For this compound, recrystallization from a solvent system like ethyl acetate/hexane has also been noted as a complementary method to improve both chemical and enantiomeric purity after initial isolation.

Table 3: General Parameters for Preparative HPLC Isolation

| Parameter | Typical Specification | Citation |

|---|---|---|

| Column | C18, large internal diameter (e.g., 10.0 mm) | nih.gov |

| Particle Size | 5 µm or larger | nih.gov |

| Mobile Phase | Isocratic or gradient elution (e.g., Methanol (B129727)/Water) | nih.govpensoft.net |

| Flow Rate | Higher than analytical (e.g., 5 mL/min) | nih.gov |

| Detection | UV-Vis Detector | rjptonline.org |

| Sample Preparation | Crude material dissolved in mobile phase | nih.gov |

Q & A

Q. What are the established synthetic routes for 2,5-dioxooxolan-3-yl acetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via Diels-Alder reactions or nucleophilic substitutions. For example, Guo et al. (2013) used maleic anhydride and 4-methylstyrene under NO gas to form a fused naphthofuran-dione intermediate, followed by acetylation . Key factors include:

- Temperature : Reactions are typically conducted at 50–80°C to balance kinetics and side-product formation.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cycloadditions.

- Purification : Recrystallization in acetonitrile yields >95% purity .

Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Diels-Alder with NO gas | 78 | 97 | 70°C, 12 h, acetonitrile |

| Nucleophilic acetylation | 85 | 95 | RT, 24 h, anhydrous Et₂O |

Q. How is the crystal structure of this compound derivatives determined, and what software tools are used for refinement?

X-ray diffraction (XRD) is the gold standard. For example, Guo et al. (2013) solved the structure of 5-(2,5-dioxooxolan-3-yl)-8-methylnaphthofuran-dione (C₁₇H₁₄O₆) using:

- SHELXS97/SHELXL97 : For phase solution and refinement (R-factor = 0.042) .

- OLEX2 : For visualization and analysis of displacement ellipsoids .

Key parameters : - Triclinic space group P1 with a = 6.6907 Å, b = 9.166 Å .

- Torsion angles and puckering amplitudes (Cremer-Pople parameters) quantify ring distortions .

Advanced Research Questions

Q. How do puckering parameters and steric effects in this compound derivatives influence their reactivity in polymer synthesis?

The compound’s oxolane ring exhibits non-planar puckering (amplitude q = 0.38 Å, θ = 112°), which impacts steric accessibility during polycondensation . For polyimides (PIs):

- Asymmetric substitution : Reduces charge-transfer complexes, enhancing optical transparency (transmittance >85% at 450 nm) .

- Puckering vs. reactivity : Higher puckering amplitudes correlate with slower imidization rates due to hindered dihedral rotation .

Contradiction : Crystallographic data from Guo (2013) vs. Cremer-Pople models suggest discrepancies in θ values (±5°), requiring DFT validation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

Discrepancies between NMR (solution state) and XRD (solid state) data arise from dynamic effects. For example:

- NMR shifts : The acetate proton resonates at δ 2.1 ppm (CDCl₃), but XRD shows shorter C–O bonds (1.21 Å), indicating resonance stabilization .

- Methodology :

- Variable-temperature NMR to probe conformational flexibility.

- Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state packing .

Q. How can computational modeling optimize the design of cyclodextrin COFs functionalized with this compound for chiral separations?

Post-modification of β-cyclodextrin COFs with this compound introduces chiral acetyloxy groups, enhancing enantioselectivity (Wang et al., 2022) . Computational approaches include:

- Docking simulations : To predict host-guest binding affinities (e.g., ΔG = −8.2 kcal/mol for R-enantiomers).

- MD trajectories : Assess framework stability under solvent conditions (e.g., 10 ns simulations in DMF) .

Data Table :

| COF Modification | Enantiomeric Excess (%) | Retention Time (min) |

|---|---|---|

| Unmodified β-CD COF | 12 | 8.2 |

| Acetate-functionalized | 89 | 14.5 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Despite limited acute toxicity (LD₅₀ >2000 mg/kg in rats), precautions include:

Q. Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.